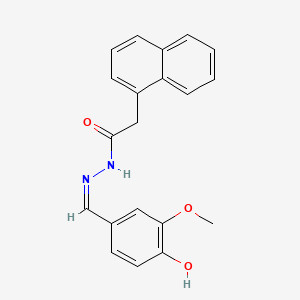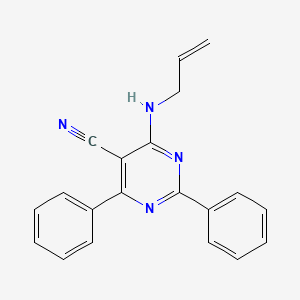![molecular formula C24H24N2O3 B2391362 2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921836-70-6](/img/structure/B2391362.png)
2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic compound that features a naphthalene moiety and a benzo-oxazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and the benzo-oxazepine precursor. The key steps include:
Formation of the naphthalene derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Synthesis of the benzo-oxazepine ring: This involves cyclization reactions, often using amines and carbonyl compounds under acidic or basic conditions.
Coupling of the two moieties: The final step involves coupling the naphthalene derivative with the benzo-oxazepine ring through amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbonyl group in the benzo-oxazepine ring can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the benzo-oxazepine ring.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π stacking interactions, while the benzo-oxazepine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(naphthalen-1-yl)acetamide: Lacks the benzo-oxazepine ring, making it less complex.
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide: Lacks the naphthalene moiety.
Uniqueness
2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is unique due to the combination of the naphthalene and benzo-oxazepine structures, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-24(2)15-29-21-12-11-18(14-20(21)26(3)23(24)28)25-22(27)13-17-9-6-8-16-7-4-5-10-19(16)17/h4-12,14H,13,15H2,1-3H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKGDJFVWDBEJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)
![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)
![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)

![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)


![(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one](/img/structure/B2391290.png)
![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)
![1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2391294.png)
![(2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B2391295.png)



